An In-depth Technical Guide to 1-(4-Bromophenyl)piperidin-4-one
An In-depth Technical Guide to 1-(4-Bromophenyl)piperidin-4-one
Abstract: This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)piperidin-4-one, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, details a robust synthetic methodology, explores its characteristic spectral data, and discusses its reactivity and strategic applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile intermediate.
Introduction and Strategic Importance
1-(4-Bromophenyl)piperidin-4-one is a synthetic organic compound featuring a piperidin-4-one scaffold N-substituted with a 4-bromophenyl group. The strategic importance of this molecule lies in the convergence of two highly valuable pharmacophores. The piperidin-4-one nucleus is a privileged structure found in a multitude of biologically active compounds, recognized for its role in CNS-active agents, as well as anticancer, anti-HIV, antibacterial, and antifungal therapeutics[1]. The aryl bromide moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This dual functionality makes 1-(4-Bromophenyl)piperidin-4-one an exceptionally valuable starting material for the construction of complex molecular architectures in pharmaceutical research.
Physicochemical and Structural Properties
The fundamental properties of 1-(4-Bromophenyl)piperidin-4-one are summarized below. This data provides the foundational knowledge required for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-bromophenyl)piperidin-4-one | PubChem |
| CAS Number | 154913-23-2 | Synblock[2] |
| Molecular Formula | C₁₁H₁₂BrNO | PubChem[3] |
| Molecular Weight | 254.12 g/mol | PubChem[3], Synblock[2] |
| Synonyms | 1-(4-Bromophenyl)-4-piperidinone | PubChem |
| Boiling Point | 377.7°C at 760 mmHg (Predicted) | N/A |
| SMILES | C1CN(CCC1=O)C2=CC=C(C=C2)Br | PubChem |
| InChIKey | FBZGTFCMSGXCRE-UHFFFAOYSA-N | PubChem |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of 1-(4-Bromophenyl)piperidin-4-one is achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction forms the critical bond between the nitrogen of the piperidin-4-one ring and the brominated aromatic ring.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This protocol outlines a reliable method for the synthesis of the title compound from piperidin-4-one hydrochloride and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic; the higher reactivity of the C-I bond allows for selective oxidative addition to the palladium catalyst, leaving the C-Br bond intact for subsequent functionalization.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, argon-purged Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Reagent Addition: Add piperidin-4-one hydrochloride (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent) to the flask.
-
Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(4-Bromophenyl)piperidin-4-one.
Causality and Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is chosen for its high efficiency in coupling sterically hindered secondary amines. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.[6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidinone salt in situ and facilitate the formation of the active amine nucleophile.
-
Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures necessary for efficient catalysis, and its ability to dissolve the organic reagents while precipitating some inorganic salts.[6]
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis of the target compound.
Spectral Data and Structural Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Two doublets are expected in the range of δ 6.8-7.5 ppm. The protons ortho to the nitrogen atom (H-2', H-6') will appear as a doublet around δ 6.8-7.0 ppm, while the protons ortho to the bromine atom (H-3', H-5') will appear as a downfield doublet around δ 7.3-7.5 ppm. Both will exhibit a typical ortho coupling constant (J ≈ 8-9 Hz).
-
Aliphatic Region: Two triplets are expected for the piperidinone protons. The protons alpha to the nitrogen (H-2, H-6) will appear as a triplet around δ 3.4-3.6 ppm. The protons alpha to the carbonyl group (H-3, H-5) will appear as a triplet further downfield, around δ 2.6-2.8 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: A characteristic signal for the ketone will be observed significantly downfield, around δ 206-208 ppm.
-
Aromatic Carbons: The ipso-carbon attached to the nitrogen (C-1') is expected around δ 150 ppm. The carbon bearing the bromine (C-4') will be found around δ 115-117 ppm. The remaining aromatic carbons (C-2', C-3', C-5', C-6') will appear in the typical δ 118-133 ppm range.
-
Aliphatic Carbons: The carbons alpha to the nitrogen (C-2, C-6) are expected around δ 49-51 ppm, and the carbons alpha to the carbonyl (C-3, C-5) will be around δ 40-42 ppm.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
A strong, sharp absorption band corresponding to the C=O stretch of the ketone at approximately 1710-1725 cm⁻¹.
-
C-N stretching vibrations for the aryl-amine bond around 1330-1350 cm⁻¹.
-
Aromatic C=C stretching bands in the 1580-1600 cm⁻¹ region.
-
A C-Br stretching band in the fingerprint region, typically around 500-650 cm⁻¹.
-
-
Mass Spectrometry (EI-MS):
-
A prominent molecular ion peak (M⁺) and its isotopic partner (M+2) in a nearly 1:1 ratio, which is the characteristic signature of a monobrominated compound. For C₁₁H₁₂BrNO, the expected peaks would be at m/z 253 and 255.
-
Chemical Reactivity and Synthetic Utility
The utility of 1-(4-Bromophenyl)piperidin-4-one stems from the distinct reactivity of its three key functional domains: the ketone, the tertiary amine, and the aryl bromide.
Reactions at the Ketone Carbonyl
The ketone at the 4-position is a prime site for nucleophilic addition and related transformations.
-
Reduction: The carbonyl can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) to yield 1-(4-bromophenyl)piperidin-4-ol. This alcohol is a precursor for many compounds developed as multifactorial agents for Alzheimer's disease.[9]
-
Reductive Amination: The ketone can be converted into a primary or secondary amine via reductive amination, reacting with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Wittig Reaction: The carbonyl can be converted to an exocyclic double bond using a phosphorus ylide, providing a route to 4-alkylidene piperidine derivatives.
Reactions at the Aryl Bromide
The C-Br bond is the molecule's gateway to diversification through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and base allows for the formation of a new C-C bond, creating biaryl or styrenyl derivatives.
-
Buchwald-Hartwig Amination: While the molecule is formed via this reaction, the aryl bromide can be further coupled with a different amine under specific conditions, though this is less common.
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system introduces an alkynyl substituent.
This dual reactivity allows for orthogonal chemical modifications, where the ketone and the aryl bromide can be functionalized independently to build complex molecular libraries.
Key Reaction Pathways Diagram
Caption: Key reaction pathways for functionalization.
Applications in Drug Discovery
The piperidin-4-one scaffold is a cornerstone in the design of pharmacologically active agents. The ability to modify both the piperidine ring and the N-aryl substituent makes 1-(4-Bromophenyl)piperidin-4-one a high-value starting material. Derivatives have been explored in various therapeutic areas:
-
Oncology: The piperidine core is integral to numerous kinase inhibitors and other anticancer agents.
-
Infectious Diseases: The structure serves as a template for potent anti-HIV agents, such as CCR5 antagonists, as well as novel antibacterial and antifungal compounds.[1][10]
-
Neuroscience: Derivatives of the closely related 4-hydroxypiperidine have shown promise as multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase and modulating amyloid-beta aggregation.[9]
The ease of diversification via cross-coupling at the bromide position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.[11]
Safety and Handling
As with all laboratory chemicals, 1-(4-Bromophenyl)piperidin-4-one should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-(4-Bromophenyl)piperidin-4-one is a strategically designed chemical intermediate that offers a robust platform for the synthesis of complex, biologically active molecules. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and orthogonal reactivity at both the ketone and aryl bromide positions make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in accelerating the discovery and development of next-generation therapeutics.
References
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
- Google Patents. (2022). CN112645902B - Synthesis method of 1-(4-bromophenyl) piperidine.
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Retrieved from [Link]
-
PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
-
RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Retrieved from [Link]
-
PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)piperidin-4-one. Retrieved from [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Retrieved from [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 154913-23-2 | 1-(4-Bromophenyl)piperidin-4-one - Synblock [synblock.com]
- 3. 1-(4-Bromophenyl)piperidin-4-one | C11H12BrNO | CID 24692148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1H NMR spectrum [chemicalbook.com]
- 8. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
